tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate
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Overview
Description
tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate: is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the use of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
- tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate .
Uniqueness
tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-5-6-9-8-13-14(4)10(9)15/h8H,5-7H2,1-4H3 |
InChI Key |
MATIICIQZGTPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N(N=C2)C |
Origin of Product |
United States |
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